Vonoprazan Fumarate-D3
Description
Vonoprazan Fumarate-D3 (CAS: 1260141-27-2) is a deuterated analog of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used to treat acid-related disorders such as erosive esophagitis (EE), gastric ulcers, and Helicobacter pylori infections . The deuterated form replaces three hydrogen atoms with deuterium, a stable isotope, which is primarily utilized in pharmacokinetic and metabolic research to trace drug behavior in preclinical models . While the therapeutic agent in clinical practice is non-deuterated vonoprazan fumarate, this compound serves as a critical reference standard for analytical and research purposes .
Vonoprazan’s mechanism involves reversible inhibition of gastric H+/K+ ATPase, independent of acid activation (unlike proton pump inhibitors, PPIs), enabling rapid and sustained acid suppression with a high pKa (pH 9.0) . This property ensures stability in acidic environments and prolonged intragastric pH control, even in CYP2C19 rapid metabolizers .
Properties
Molecular Formula |
C21H20FN3O6S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
ROGSHYHKHPCCJW-PCUGBSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to Vonoprazan Fumarate-D3
Reductive Amination with Deuterated Methylamine
The core strategy for introducing deuterium involves substituting methylamine with deuterated methylamine (CD₃-NH₂) during reductive amination. This method adapts the non-deuterated process described in CN105085484A, where 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde undergoes imine formation and reduction. Key modifications include:
- Deuterated Reagent : CD₃-NH₂ replaces CH₃-NH₂ to ensure incorporation of three deuterium atoms at the methylamine moiety.
- Reduction Conditions : Sodium borohydride or deuterated analogs (e.g., NaBD₄) enhance isotopic retention.
- Yield : 85–90% with HPLC purity >99.5%.
Table 1: Comparative Reaction Parameters for Deuteration
Critical Process Optimization Strategies
Isotopic Purity Control
Crystallization and Purification
- Salt Formation : Fumaric acid in methanol at 50°C yields crystalline this compound.
- Recrystallization : Ethyl acetate/hexane mixtures improve purity to >99.5%.
Table 2: Crystallization Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Solvent System | Methanol/Ethyl Acetate | Needle-shaped crystals |
| Temperature | 50°C → 25°C (gradient) | 90% Recovery |
| Purity Post-Crystallization | — | 99.7% (HPLC) |
Analytical Characterization
Spectroscopic Confirmation
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:
Nucleophilic Substitution: The secondary amine group in vonoprazan-d3 reacts with nucleophilic reagents such as benzofurazan in an alkaline medium to form highly fluorescent products.
Reduction: The compound can be reduced using metal borohydrides to form various intermediates during its synthesis.
Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Benzofurazan (0.05% w/v NBD-Cl) in 0.1 M borate buffer (pH 8.2).
Reduction: Metal borohydrides.
Sulfonylation: 3-pyridine sulfuryl chloride, sodium hydride, and crown ether.
Major Products Formed
Fluorescent Products: Formed during nucleophilic substitution reactions.
Intermediates: Various intermediates formed during the reduction and sulfonylation steps
Scientific Research Applications
Erosive Esophagitis
Clinical trials have demonstrated that Vonoprazan Fumarate-D3 is effective in treating erosive esophagitis. In studies comparing it to traditional proton pump inhibitors (PPIs), such as lansoprazole, Vonoprazan showed superior healing rates in patients with severe esophagitis (LA-C/D classification). For instance, a pivotal phase III trial indicated that 20 mg of vonoprazan achieved a healing rate of 99% at 8 weeks compared to 95.5% for lansoprazole .
Peptic Ulcer Disease
Vonoprazan is also indicated for the treatment of gastric and duodenal ulcers. It has been shown to facilitate faster healing compared to conventional therapies. The recommended dosing regimen is typically 20 mg once daily for ulcer treatment, with an emphasis on its role in maintaining remission .
Helicobacter pylori Eradication
In combination therapy, Vonoprazan has been utilized alongside antibiotics such as clarithromycin and amoxicillin for the eradication of Helicobacter pylori. Its ability to maintain an elevated intragastric pH enhances the efficacy of antibiotics against this pathogen .
Pharmacokinetics and Safety Profile
Vonoprazan exhibits rapid absorption with peak plasma concentrations reached within 1.5 to 2 hours post-administration. It demonstrates a long half-life of approximately 7.7 hours, allowing for once-daily dosing . The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, which may be influenced by genetic polymorphisms but not significantly affecting clinical outcomes.
Adverse effects are generally mild to moderate, with constipation and diarrhea reported most frequently at rates between 8-17% . Notably, severe liver toxicity or neuroendocrine tumors have not been reported in clinical settings.
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical practice:
- Case Study 1 : A patient with severe erosive esophagitis unresponsive to conventional PPIs was treated with Vonoprazan 20 mg daily. The patient achieved complete healing within 8 weeks, demonstrating the drug's efficacy in refractory cases.
- Case Study 2 : In a cohort study involving patients on low-dose aspirin therapy, those treated with Vonoprazan showed significantly lower recurrence rates of peptic ulcers compared to those receiving standard PPI therapy .
Comparative Efficacy Table
Mechanism of Action
Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Properties
Table 1: Pharmacokinetic Comparison of Vonoprazan with Other Acid-Suppressing Agents
- Key Findings: Vonoprazan’s high pKa ensures rapid absorption and prolonged acid suppression, outperforming PPIs and other P-CABs in consistency across patient genotypes .
Clinical Efficacy
Table 2: Efficacy in Acid-Related Disorders
- Key Findings: Vonoprazan demonstrates superior efficacy in severe EE healing compared to lansoprazole (96% vs. 84%, P<0.01) . In H. pylori eradication, vonoprazan-based regimens achieve higher success rates (84–90%) than PPI-based therapies (70–75%) . Tegoprazan shows enhanced susceptibility acquisition with metronidazole compared to vonoprazan (20.6% vs. 4.7%, P=0.014) . Vonoprazan reduces delayed bleeding risk more effectively than H2RAs (OR: 0.30 vs. H2RAs) .
Table 3: Adverse Event (AE) Comparison
- Key Findings: Vonoprazan’s short-term safety overlaps with PPIs, but it carries a higher risk of hemorrhagic enterocolitis (reporting odds ratio: 86.5) . PPIs like lansoprazole are linked to microscopic colitis (ROR: 405) and long-term risks like hypomagnesemia . Long-term vonoprazan use (>24 weeks) shows recurrence rates of 9–16% in EE maintenance, comparable to PPIs .
Structural and Mechanistic Differentiation
Table 4: Chemical Class and Functional Impact
- Key Findings: Pyrrole derivatives (vonoprazan, fexuprazan) inhibit NLRP1/caspase-1-mediated pyroptosis, reducing esophageal inflammation in GERD . Amide-derived P-CABs (tegoprazan) and PPIs lack this anti-inflammatory mechanism .
Biological Activity
Vonoprazan Fumarate-D3 is a novel potassium-competitive acid blocker (P-CAB) that has gained attention for its potent inhibition of gastric acid secretion. Approved for use in Japan since 2015, it offers an alternative to traditional proton pump inhibitors (PPIs) for the treatment of various acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, supported by clinical findings, pharmacokinetic data, and case studies.
Vonoprazan acts by reversibly inhibiting the H, K-ATPase enzyme in gastric parietal cells. Its potency is approximately 350 times greater than that of lansoprazole, a commonly used PPI, with an IC50 value of 19 nM at pH 6.5 . This mechanism allows for rapid and sustained acid suppression, with effects lasting over 24 hours after administration .
Pharmacokinetics
The pharmacokinetic profile of Vonoprazan is characterized by:
- Absorption : Rapid absorption with maximum plasma concentration achieved within 1.5 to 2 hours post-administration.
- Bioavailability : Oral bioavailability remains unknown, but extensive tissue distribution is noted with a mean apparent volume of distribution of 1050 L .
- Half-Life : The mean terminal half-life is approximately 7.7 hours in healthy adults .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4) into inactive metabolites, with significant metabolic activity observed in patients with liver dysfunction .
Clinical Efficacy
Numerous clinical trials have established the efficacy of Vonoprazan in treating gastroesophageal reflux disease (GERD) and peptic ulcers:
- In a pivotal phase III trial comparing Vonoprazan (20 mg) to Lansoprazole (30 mg), healing rates for erosive esophagitis were 99% and 95.5% , respectively, confirming non-inferiority .
- A subgroup analysis indicated a significantly higher healing rate in severe cases (LA-C/D) treated with Vonoprazan compared to Lansoprazole .
Table 1: Clinical Trial Outcomes
| Treatment | Healing Rate (%) | Duration |
|---|---|---|
| Vonoprazan 20 mg | 99.0 | 8 weeks |
| Lansoprazole 30 mg | 95.5 | 8 weeks |
| Recurrence Rate | <10% | 52 weeks |
Safety Profile
The safety profile of Vonoprazan has been generally favorable:
- Common adverse effects include mild to moderate gastrointestinal symptoms such as constipation and diarrhea, occurring in 8-17% of patients .
- No severe liver toxicity or neuroendocrine tumors have been reported during clinical use .
Case Studies
Several case studies highlight the real-world application of Vonoprazan:
-
Case Study on Erosive Esophagitis :
- A patient with severe erosive esophagitis showed complete healing after 8 weeks on a regimen of Vonoprazan, illustrating its effectiveness in difficult cases.
- Case Study on Helicobacter pylori Eradication :
Drug Interactions
Vonoprazan exhibits limited potential for drug-drug interactions due to its weak inhibition of CYP enzymes:
Q & A
Q. What validated analytical methods are recommended for quantifying Vonoprazan Fumarate-D3 in biological matrices?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For plasma and urine samples, LC-MS/MS achieves lower limits of quantification (LLOQ) of 0.1 ng/mL for unmodified Vonoprazan and 1–10 ng/mL for metabolites (e.g., M-I, M-II) . Ensure calibration curves are validated over clinically relevant concentration ranges, with precision and accuracy within ±15%.
Q. How should researchers mitigate experimental variability in pharmacokinetic (PK) studies of this compound?
Use standardized protocols for sample collection (e.g., consistent time intervals, anticoagulants) and storage (−80°C to prevent degradation). In vitro stability studies under varying pH and temperature conditions are critical to validate bioanalytical methods . For rodent models, administer doses via oral gavage with controlled fasting periods to minimize gastric pH fluctuations .
Q. What preclinical models best predict the antisecretory effects of this compound?
Rat models are commonly used due to similarities in gastric acid secretion mechanisms. Employ 24-hour pH monitoring with telemetry probes to assess dose-dependent inhibition of acid secretion. Pharmacodynamic (PD) parameters like % time pH >4 correlate with clinical efficacy .
Advanced Research Questions
Q. How can contradictory findings in long-term efficacy studies between this compound and PPIs be resolved?
Conduct stratified subgroup analyses based on patient phenotypes (e.g., CYP2C19 metabolizer status, Helicobacter pylori infection). Use mixed-effects models to account for inter-individual variability in drug absorption and metabolism. For example, in PPI-refractory GERD trials, ensure inclusion criteria specify baseline symptom scores (e.g., GERD domain score ≥4) and exclude H. pylori-positive patients to isolate drug effects .
Q. What experimental designs are optimal for assessing drug-drug interactions (DDIs) between this compound and CYP3A4 substrates?
Combine in vitro cytochrome P450 inhibition assays with in vivo PK studies. For example, co-administer Vonoprazan (5–20 mg/kg) with venlafaxine in rats and measure plasma concentrations of both drugs via LC-MS/MS. Use Michaelis-Menten kinetics to identify competitive vs. non-competitive inhibition mechanisms .
Q. How do physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models enhance understanding of this compound’s sustained acid suppression?
Integrate in vitro solubility, permeability, and CYP metabolism data into PBPK models (e.g., GastroPlus™). Validate against clinical PK profiles to predict 24-hour intragastric pH >4 holding times. Adjust parameters like gastric emptying rate and protein binding to refine predictions for subpopulations (e.g., elderly patients) .
Q. What statistical approaches address heterogeneity in clinical trial outcomes for this compound combination therapies?
Apply Bayesian hierarchical models to analyze trials comparing Vonoprazan with adjuncts like acotiamide. Use propensity score matching to balance baseline characteristics (e.g., pancreatic enzyme levels) and adjust for covariates like treatment duration. Report effect sizes with 95% credible intervals to quantify uncertainty .
Methodological Notes
- Sample Size Justification : For preclinical PK studies, power calculations should assume ≥80% power to detect a 30% difference in AUC or Cmax with α=0.05 .
- Data Reporting : Adhere to journal guidelines (e.g., define abbreviations in table footnotes, use metric units, and report numerical data to ≤3 significant figures) .
- Ethical Compliance : For human trials, document participant selection criteria (e.g., exclusion of post-gastrectomy patients) and obtain ethics committee approvals referencing protocols like ICH-GCP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
